molecular formula C10H10N2 B13553867 4-(3-Aminoprop-1-en-1-yl)benzonitrile

4-(3-Aminoprop-1-en-1-yl)benzonitrile

Cat. No.: B13553867
M. Wt: 158.20 g/mol
InChI Key: IPRFIWUGUHOENH-OWOJBTEDSA-N
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Description

4-(3-Aminoprop-1-en-1-yl)benzonitrile is an organic compound with the molecular formula C10H10N2. It is characterized by the presence of an aminopropenyl group attached to a benzonitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminoprop-1-en-1-yl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 3-aminoprop-1-ene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminoprop-1-en-1-yl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aminopropenyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(3-Aminoprop-1-en-1-yl)benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(3-Aminoprop-1-en-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopropenyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the nitrile group can participate in coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzonitrile: Lacks the propenyl group, making it less versatile in certain chemical reactions.

    3-Aminopropionitrile: Contains a similar aminopropyl group but lacks the aromatic benzonitrile moiety.

    4-(3-Aminopropyl)benzonitrile: Similar structure but with a saturated propyl group instead of the propenyl group.

Uniqueness

4-(3-Aminoprop-1-en-1-yl)benzonitrile is unique due to the presence of both the aminopropenyl and benzonitrile groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

4-[(E)-3-aminoprop-1-enyl]benzonitrile

InChI

InChI=1S/C10H10N2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h1-6H,7,11H2/b2-1+

InChI Key

IPRFIWUGUHOENH-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/CN)C#N

Canonical SMILES

C1=CC(=CC=C1C=CCN)C#N

Origin of Product

United States

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